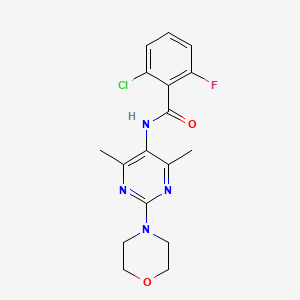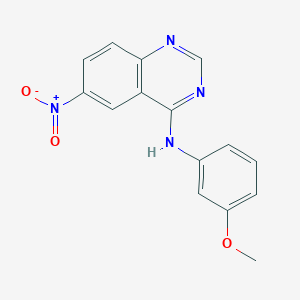![molecular formula C31H29N5O2 B2473840 2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile CAS No. 400089-38-5](/img/structure/B2473840.png)
2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile is a chemical compound with the molecular formula C31H29N5O2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile are not fully detailed in the available sources .Aplicaciones Científicas De Investigación
Catalytic Applications
The compound has been explored for its role in catalytic applications. For instance, Maurya et al. (2016) investigated the use of related morpholine compounds in molybdenum(VI) complexes. These complexes showed potential in catalytic oxygen atom transfer and oxidation reactions, which could be relevant for “2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile” (Maurya, Uprety, & Avecilla, 2016).
Photoluminescent Properties
The compound may also have applications in photoluminescence. A study by Lowe and Weder (2002) on similar compounds demonstrated significant photoluminescent properties, suggesting potential uses in photonic or electronic applications for “2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile” (Lowe & Weder, 2002).
Solvent Interactions
Research on solvent interactions, as detailed by Podsiadla et al. (1994), could provide insights into the solvatochromic properties of “2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile.” This research might aid in understanding how the compound behaves in various solvent environments (Podsiadla, Rzeszotarska, & Kalinowski, 1994).
Structural and Chemical Analysis
Studies like the one by Kurskova et al. (2021) have focused on the synthesis and structural analysis of compounds with components similar to “2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile.” Such research is crucial for understanding the compound's chemical properties and potential applications in material science or chemistry (Kurskova et al., 2021).
Polymer Sciences
The compound might also find applications in polymer sciences. Bacosca et al. (2012) conducted studies on poly(ether imide)s containing cyano substituents, which can offer insights into the use of “2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile” in the development of new polymers with unique properties (Bacosca et al., 2012).
Chemical Reactions and Synthesis
Further, Stark et al. (1997) explored the synthesis and application of related compounds in catalysis, providing a foundation for understanding how “2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile” could be used in synthetic chemistry (Stark & Richards, 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-bis(cyano-morpholin-4-yl-phenylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O2/c32-22-27-28(30(23-33,25-8-3-1-4-9-25)35-14-18-37-19-15-35)12-7-13-29(27)31(24-34,26-10-5-2-6-11-26)36-16-20-38-21-17-36/h1-13H,14-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMNYHNNOKUKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)(C2=CC=CC=C2)C3=C(C(=CC=C3)C(C#N)(C4=CC=CC=C4)N5CCOCC5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B2473757.png)




![8-((2,5-Difluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2473764.png)
![3-[3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2473765.png)

![N-(sec-butyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2473768.png)




